molecular formula C12H21NO2 B1338559 Ethyl octahydro-2H-quinolizine-3-carboxylate CAS No. 76211-05-7

Ethyl octahydro-2H-quinolizine-3-carboxylate

Cat. No. B1338559
CAS RN: 76211-05-7
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-UHFFFAOYSA-N
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Description

Ethyl octahydro-2H-quinolizine-3-carboxylate is a compound that is structurally related to various quinolizine derivatives synthesized for different applications, including medicinal chemistry and materials science. The compound is of interest due to its potential as an intermediate in the synthesis of tacamine-type indole alkaloids, which are a class of compounds with various biological activities . Additionally, it shares structural similarities with other quinolizine derivatives that have been explored for their potential applications in liquid crystal displays .

Synthesis Analysis

The synthesis of related quinolizine derivatives has been reported through various methods. For instance, a key intermediate for tacamine-type indole alkaloids, methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, was prepared in six steps from methyl 5-(1′-hydroxyethyl)nicotinate, with the final step involving catalytic hydrogenation . Another synthesis approach for ethyl quinoline-3-carboxylates involves a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates . Additionally, the synthesis of 1-(2',2'-Diethoxycarbonylethyl)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, a related compound, was achieved with a high yield using Wenkert's enamine, demonstrating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of ethyl octahydro-2H-quinolizine-3-carboxylate and its derivatives is characterized by a quinolizine core, which is a bicyclic structure composed of a benzene ring fused to a nine-membered nitrogen-containing ring. This core structure is modified with various functional groups, such as carboxylate esters and ethyl groups, which can influence the compound's reactivity and physical properties . The precise arrangement of these groups can lead to different stereoisomers, as seen in the stereoselective synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of quinolizine derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the cyclization reactions to form quinolizine derivatives can be catalyzed by acids or facilitated by the presence of reactive intermediates such as enamine . The reactivity can also be directed towards the formation of specific stereoisomers, as demonstrated in the stereoselective synthesis of methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl octahydro-2H-quinolizine-3-carboxylate derivatives are influenced by their molecular structure. For instance, the presence of the carboxylate ester group can affect the compound's solubility in organic solvents, which is important for its application in synthesis and materials science . The stereochemistry of the molecule can also impact its physical properties, such as melting point and boiling point, as well as its interaction with other molecules, which is relevant for its potential use in liquid crystal displays . The identification and characterization of these compounds typically involve techniques such as FTIR, MS, and NMR, which provide detailed information about the molecular structure .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline derivatives are critical intermediates for developing pharmaceutically active compounds. A study by Bänziger et al. (2000) demonstrated a practical, large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the potential for industrial-scale production of complex organic molecules (Bänziger et al., 2000).

Green Chemistry in Quinolizine Synthesis

Chen et al. (2020) developed an environmentally benign protocol for synthesizing quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds (Chen et al., 2020).

Novel Heterocyclic Synthesis

A study by Mortén et al. (2015) reported on the novel synthesis of ethyl quinoline-3-carboxylates, employing a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. This research highlights innovative approaches to constructing complex heterocyclic systems, which are foundational in medicinal chemistry (Mortén et al., 2015).

Synthetic Methodologies for Alkaloid Precursors

Research by Lounasmaa et al. (1978) focused on the stereochemistry determination of several octahydro-3-methoxycarbonylindolo-[2,3-a]quinolizine derivatives, a key intermediate for the synthesis of tacamine-type indole alkaloids. Their work underscores the importance of detailed structural analysis in the synthesis of complex natural products and their analogs (Lounasmaa et al., 1978).

properties

IUPAC Name

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256561
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl octahydro-2H-quinolizine-3-carboxylate

CAS RN

76211-05-7
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
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Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester
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